N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide
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Overview
Description
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyoxolan ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the hydroxyoxolan ring with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the But-2-ynamide Moiety: This can be accomplished by coupling the benzylated hydroxyoxolan with a suitable alkyne precursor using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
- N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-ynamide
Comparison
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-6-15(18)17(11-14-7-4-3-5-8-14)12-16(19)9-10-20-13-16/h3-5,7-8,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLCVGOBJJLKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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